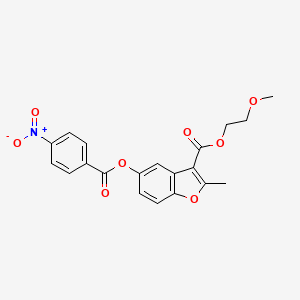

2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate

Descripción

Chemical Structure and Properties 2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate (CAS: 315237-78-6) is a benzofuran derivative with a complex substitution pattern. The core benzofuran ring is substituted at the 2-position with a methyl group, at the 5-position with a 4-nitrobenzoyloxy group, and at the 3-position with a 2-methoxyethyl ester moiety.

Propiedades

IUPAC Name |

2-methoxyethyl 2-methyl-5-(4-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO8/c1-12-18(20(23)27-10-9-26-2)16-11-15(7-8-17(16)28-12)29-19(22)13-3-5-14(6-4-13)21(24)25/h3-8,11H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYNGVVKYLIIFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the Nitrobenzoyl Group: This step often involves nitration reactions using reagents such as nitric acid or nitrating mixtures.

Esterification: The final step involves esterification to introduce the methoxyethyl group, typically using reagents like methoxyethanol and acid catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like alkyl halides or aryl halides under basic conditions.

Major Products Formed

Amino Derivatives: Formed from the reduction of the nitro group.

Carboxylic Acids: Formed from the hydrolysis of the ester group.

Substituted Benzofurans: Formed from substitution reactions.

Aplicaciones Científicas De Investigación

2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparación Con Compuestos Similares

Key Attributes

- Molecular Formula: Likely $ C{20}H{17}NO_8 $ (inferred from structural analogs).

- Functional Groups : Nitrobenzoyloxy (electron-withdrawing), 2-methoxyethyl ester (moderate lipophilicity), and methyl substituent (steric effects).

Key Insights from Structural Comparisons

Replacement of the nitro group with chlorine () or thiophene () alters electronic properties and biological interaction profiles.

Ester Group Influence :

- The 2-methoxyethyl ester in the target compound increases solubility in polar solvents compared to methyl or ethyl esters (). This group also introduces additional hydrogen-bonding capacity .

Benzyloxy analogs () show reduced polarity, favoring lipid bilayer penetration.

Synthetic Accessibility :

- The target compound’s synthesis likely involves sequential acylation and esterification steps, as seen in related benzofuran derivatives (e.g., for isopropyl ester synthesis) .

Actividad Biológica

2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate is a synthetic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for various pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on available research.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H19NO7

- CAS Number : 300834-49-5

- Linear Formula : C20H17NO8

This compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:

- Enzyme Inhibition : Many benzofuran derivatives act as inhibitors of specific enzymes, particularly those involved in metabolic pathways and signal transduction.

- Antioxidant Activity : The presence of nitro groups in the structure can enhance antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Properties : Some studies suggest that benzofuran derivatives can exhibit antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Anticancer Activity

A study investigated the anticancer effects of related benzofuran compounds, demonstrating that they could inhibit cell proliferation in various cancer cell lines. The proposed mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12 | G2/M phase arrest |

| A549 (Lung Cancer) | 10 | Apoptosis induction |

These findings suggest that 2-Methoxyethyl 2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate may have similar anticancer properties.

Anti-inflammatory Effects

Another study explored the anti-inflammatory potential of benzofuran derivatives. The compound demonstrated significant inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 80 |

| IL-6 | 300 | 90 |

This reduction indicates that the compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a preclinical trial involving mice implanted with human tumor cells, treatment with a related benzofuran derivative resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells.

Case Study 2: Neuroprotective Properties

A recent investigation into neuroprotective effects showed that similar compounds could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.